molecular formula C21H20FNO2 B11251441 N-(2,3-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

N-(2,3-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

Cat. No.: B11251441
M. Wt: 337.4 g/mol
InChI Key: IKMRPAHWOAHCEO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with a furan ring, a fluorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the dimethylphenyl group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the amide bond: This final step often involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(2,3-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
  • N-(2,3-dimethylphenyl)-3-[5-(4-bromophenyl)furan-2-yl]propanamide
  • N-(2,3-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Uniqueness

N-(2,3-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

Molecular Formula

C21H20FNO2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C21H20FNO2/c1-14-4-3-5-19(15(14)2)23-21(24)13-11-18-10-12-20(25-18)16-6-8-17(22)9-7-16/h3-10,12H,11,13H2,1-2H3,(H,23,24)

InChI Key

IKMRPAHWOAHCEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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